An In-Depth Technical Guide to 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine: Structure, Properties, and Synthetic Insights
An In-Depth Technical Guide to 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and comparative analysis of related structures, this document will detail its chemical architecture, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and essential safety considerations.
Molecular Structure and Chemical Identity
4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine is a heterocyclic organic compound. Its core is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted with a methyl group at the 4-position, a nitro group at the 5-position, and a 2-methylhydrazinyl group at the 2-position.
The presence of the electron-withdrawing nitro group significantly influences the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. Conversely, the methyl and methylhydrazinyl groups are electron-donating, modulating the overall electronic properties of the molecule.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine |
| CAS Number | 2274551-12-9[1] |
| Molecular Formula | C₇H₁₀N₄O₂[1] |
| Molecular Weight | 182.18 g/mol [1] |
| SMILES | CC1=CC(=C(N=C1)NNC)=O |
Physicochemical and Spectroscopic Properties (Predicted)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Pale yellow to orange solid | Nitropyridine derivatives are often colored solids.[2] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Poorly soluble in water and non-polar solvents. | The polar nitro and hydrazinyl groups, along with the pyridine nitrogen, suggest solubility in polar solvents. |
| Melting Point | Expected to be a solid with a defined melting point, likely above 100 °C. | Similar nitropyridine and hydrazinyl compounds are solids at room temperature. |
| Stability | Stable under normal laboratory conditions. May be sensitive to strong oxidizing and reducing agents. | The nitro group can be reduced, and the hydrazinyl group can be oxidized. The molecule is otherwise expected to be stable.[3] |
Spectroscopic Characterization (Predicted)
The structural elucidation of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine would rely on a combination of spectroscopic techniques. Below are the expected spectral features.
Proton NMR is expected to provide distinct signals for the aromatic protons and the protons of the methyl and methylhydrazinyl substituents.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Pyridine-H (at C3) | 7.8 - 8.2 | Singlet | Downfield shift due to the adjacent electron-withdrawing nitro group. |
| Pyridine-H (at C6) | 6.5 - 6.9 | Singlet | Upfield shift relative to the C3 proton due to the influence of the adjacent methylhydrazinyl group. |
| N-H (Hydrazinyl) | 4.0 - 6.0 | Broad Singlet | Exchangeable proton, chemical shift can vary with concentration and solvent. |
| N-CH₃ (Methylhydrazinyl) | 2.9 - 3.3 | Singlet | Typical range for a methyl group attached to a nitrogen. |
| C-CH₃ (at C4) | 2.3 - 2.6 | Singlet | Typical range for a methyl group on an aromatic ring. |
Carbon NMR will reveal the number of unique carbon environments in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=N (Pyridine C2) | 155 - 160 | Carbon attached to the hydrazinyl group. |
| Pyridine C3 | 120 - 125 | Influenced by the adjacent nitro group. |
| Pyridine C4 | 145 - 150 | Carbon attached to the methyl group. |
| Pyridine C5 | 135 - 140 | Carbon attached to the nitro group. |
| Pyridine C6 | 105 - 110 | Shielded by the hydrazinyl group. |
| N-CH₃ | 30 - 35 | Methyl carbon of the methylhydrazinyl group. |
| C-CH₃ | 15 - 20 | Methyl carbon at the C4 position. |
The IR spectrum will show characteristic absorption bands for the nitro, amine, and aromatic functional groups.
Table 5: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Hydrazinyl) | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| N-O Stretch (Asymmetric) | 1500 - 1550 | Strong |
| N-O Stretch (Symmetric) | 1330 - 1370 | Strong |
| C=C, C=N Stretch (Aromatic) | 1400 - 1600 | Medium-Strong |
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 182.
Proposed Synthesis Pathway
A plausible and efficient synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine can be envisioned starting from the commercially available 2-amino-4-methylpyridine. The proposed pathway involves a three-step sequence: nitration, chlorination, and subsequent nucleophilic aromatic substitution.
Caption: Proposed three-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Nitration of 2-Amino-4-methylpyridine
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In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
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Slowly add 2-amino-4-methylpyridine to the cooled sulfuric acid while maintaining a low temperature.
-
Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 2-amino-4-methylpyridine, ensuring the temperature remains controlled.[2]
-
After the addition is complete, allow the reaction to proceed until completion (monitor by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonia or sodium hydroxide) to precipitate the product, 2-amino-4-methyl-5-nitropyridine.[2]
-
Filter, wash with water, and dry the product.
Step 2: Synthesis of 2-Chloro-4-methyl-5-nitropyridine
-
Dissolve the 2-amino-4-methyl-5-nitropyridine from the previous step in an appropriate acidic medium.
-
Cool the solution in an ice bath and add a solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the diazonium salt solution to the copper(I) chloride solution to facilitate the Sandmeyer reaction, replacing the diazonium group with a chlorine atom.
-
Extract the product, 2-chloro-4-methyl-5-nitropyridine, with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the crude product. Purify by recrystallization or column chromatography.
Step 3: Synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine
-
Dissolve 2-chloro-4-methyl-5-nitropyridine in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of methylhydrazine to the solution.
-
Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC). The electron-withdrawing nitro group activates the 2-position for nucleophilic aromatic substitution.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid, 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine, by recrystallization or column chromatography.
Potential Applications in Drug Development
Pyridine and its derivatives are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The functional groups present in 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine suggest several potential areas of biological activity.
-
Anticancer Activity: Many nitropyridine derivatives have demonstrated potent anticancer properties.[5] The title compound could be investigated for its cytotoxic effects against various cancer cell lines.
-
Antimicrobial and Antifungal Activity: The pyridine nucleus is a common scaffold in antimicrobial agents. The presence of the nitro and hydrazinyl moieties could confer antibacterial or antifungal properties.[5]
-
Enzyme Inhibition: The structure could serve as a scaffold for designing inhibitors of various enzymes, such as kinases or protein arginine methyltransferases, which are important targets in cancer therapy.
Caption: Potential applications in drug discovery and development.
Safety and Handling
As with any laboratory chemical, 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, the hazards can be inferred from related compounds.
-
Potential Hazards:
-
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Avoid breathing dust, fumes, or vapors.[3]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][7]
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Conclusion
4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine is a synthetically accessible substituted pyridine with significant potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic strategy. The structural motifs within this molecule suggest that it could serve as a valuable building block for the development of novel therapeutic agents and functional materials. Further experimental validation of its properties and biological activities is warranted to fully explore its potential.
References
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MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules. Retrieved from [Link]
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Loba Chemie. (2015). Safety Data Sheet: 4-Methylpyridine for Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information: Methyl (5-(2,4-difluorophenyl)-6-methoxypyridin-3-yl)(hydroxy)carbamate. Retrieved from [Link]
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ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine, 4-methyl-. Retrieved from [Link]
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MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Retrieved from [Link]
Sources
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